molecular formula C19H20BrN3OS B2823726 (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180033-60-6

(Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No. B2823726
CAS RN: 1180033-60-6
M. Wt: 418.35
InChI Key: GRTQRYWPRLCKSV-BLTQDSCZSA-N
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Description

(Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a thiazolylidene-aniline derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • Preparation of Advanced Pharmaceutical Intermediates: A study demonstrated the use of similar thiazole derivatives in the preparation of pharmaceutical intermediates, showcasing the potential of such compounds in drug synthesis and modification (Drapak et al., 2022).

Biological Activity and Potential Therapeutic Applications

  • Antimicrobial Activity: Research on analogs of thiazole derivatives has shown their potential as antimicrobial agents. For instance, one study synthesized adamantane-isothiourea hybrid derivatives containing morpholine and evaluated their antimicrobial activity (Al-Wahaibi et al., 2017).
  • Evaluation in Antitubercular Activity: Certain compounds structurally related to (Z)-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide have demonstrated good antitubercular activities, suggesting potential application in treating tuberculosis (Başoğlu et al., 2012).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition: Research has shown that certain thiazole derivatives can act as effective corrosion inhibitors. One study highlighted the use of a thiophene Schiff base derivative in inhibiting corrosion of mild steel, indicating that similar thiazole compounds could have applications in material science (Daoud et al., 2014).

Polymerization and Chemical Synthesis

  • Role in Polymerization Reactions: Some thiazole compounds have been used in the synthesis of zinc anilido-oxazolinate complexes, which are initiators for ring-opening polymerization, suggesting a potential role for this compound in polymer chemistry (Chen et al., 2007).

properties

IUPAC Name

3-morpholin-4-yl-N,4-diphenyl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS.BrH/c1-3-7-16(8-4-1)18-15-24-19(20-17-9-5-2-6-10-17)22(18)21-11-13-23-14-12-21;/h1-10,15H,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTQRYWPRLCKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1N2C(=CSC2=NC3=CC=CC=C3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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